![molecular formula C₈H₁₂O₈R₂ B032251 Dirhodium tetraacetate CAS No. 15956-28-2](/img/structure/B32251.png)
Dirhodium tetraacetate
Overview
Description
Dirhodium tetraacetate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a catalyst for cyclopropanation of alkenes, oxidation of alcohols, cyclization reactions involving ?-diazo carbonyl groups, insertion into C-H and X-H bonds (X-H is NH or SH or OH) and for ylide formation .
Synthesis Analysis
Dirhodium tetracarboxylates have been shown to be especially effective catalysts for C–H functionalization . A method for the preparation and purification of [3H]Rh2/OAc/4 has been established .Molecular Structure Analysis
The structure of the [Rh2(OAc)4]/RNase A adduct was investigated by X-ray crystallography: the metal complex structure remains unperturbed upon protein binding . In the structure, perpendicularly located neighboring molecules of [Rh2(OOCCH3)4(C≡NCy)2] are linked by weak CH…O hydrogen contacts of acetate methyl groups with oxygen atoms of the neighboring molecules .Chemical Reactions Analysis
The [Rh2] shows a photocatalytic activity of promoting singlet oxygen (1O2) oxidation. By harnessing its photocatalytic activity, the [Rh2] catalyzes a photochemical cascade reaction (PCR) via combination of carbenoid chemistry and 1O2 chemistry . The reaction of the cytotoxic compound dirhodium tetraacetate with a B-DNA double helical dodecamer was studied by X-ray crystallography and mass spectrometry .Physical And Chemical Properties Analysis
Dirhodium tetraacetate has a molecular weight of 441.99 g/mol. It has 0 hydrogen bond donor count and 8 hydrogen bond acceptor count .Scientific Research Applications
Catalyst for Chemical Reactions
Dirhodium tetraacetate is known to be an efficient catalyst for several chemical reactions . These include:
- Decomposition of diazo compounds
- Nitrene transfer reaction
- Carbene insertion into aliphatic and aromatic C–H bonds
- Aromatic cycloaddition
- Hydrosilylation of alkynes
- Oxidation of alcohols
Potential Anticancer Agent
The compound has been considered as a potential anticancer agent . It forms adducts with proteins like hen egg white lysozyme (HEWL), which could shed light on the mechanism of action of these potential anticancer agents .
Protein Metalation
Dirhodium tetraacetate has been found to react extensively with proteins, leading to protein metalation . This process involves the coordination of a Rh center to the side chains of certain amino acids in the protein .
Design of New Rh-Containing Biomaterials
The reactivity of dirhodium tetracarboxylates with proteins provides useful information for the design of new Rh-containing biomaterials . These biomaterials could have potential applications in various fields such as catalysis or medicinal chemistry .
Catalyst for Photochemical Hydrogen Evolution
Dirhodium tetraacetate has also been considered as a promising catalyst for photochemical hydrogen evolution .
Functionalizing Fullerenes into Polymers
It is used in functionalizing fullerenes into polymers . This process could lead to the creation of new materials with unique properties.
Mechanism of Action
Target of Action
Dirhodium tetraacetate, also known as Rhodium(II) acetate dimer, primarily targets proteins and DNA. It has been found to extensively react with the model protein bovine pancreatic ribonuclease (RNase A) . The compound binds to the protein via coordination of the imidazole ring of a Histidine (His) side chain . Additionally, dirhodium tetraacetate has been shown to bind to B-DNA double helical structures .
Mode of Action
The interaction of dirhodium tetraacetate with its targets involves the coordination of the imidazole ring of a His side chain to one of its axial sites . This binding occurs while the dirhodium center and the acetato ligands remain unmodified . The compound extensively reacts with RNase A, indicating a strong interaction with this protein .
Biochemical Pathways
It’s known that the compound can break up the direct rh(ii)–rh(ii) bond and its carboxylate framework in the presence of glutathione, an antioxidant present in cells . This reaction could potentially affect various biochemical pathways, including those involving glutathione.
Result of Action
The binding of dirhodium tetraacetate to proteins and DNA can result in various molecular and cellular effects. For instance, the binding to RNase A could potentially affect the protein’s function . Additionally, the compound’s interaction with DNA could influence DNA structure and function . These interactions could potentially contribute to the compound’s cytotoxic activity .
Action Environment
The action, efficacy, and stability of dirhodium tetraacetate can be influenced by various environmental factors. For example, the presence of glutathione can lead to the breakdown of the compound’s Rh(II)–Rh(II) bond and carboxylate framework
Safety and Hazards
Dirhodium tetraacetate causes skin irritation and serious eye irritation. Protective measures include wearing safety glasses with side shields or goggles or face shield, wearing chemical resistant gloves, and using an organic vapor respirator if airborne levels are not maintained or if ventilation is inadequate .
Future Directions
properties
IUPAC Name |
rhodium(2+);tetraacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H4O2.2Rh/c4*1-2(3)4;;/h4*1H3,(H,3,4);;/q;;;;2*+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBXSZMNKDOUCA-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+2].[Rh+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O8Rh2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Green powder; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Rhodium(II) acetate dimer | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17098 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Dirhodium tetraacetate | |
CAS RN |
15956-28-2 | |
Record name | Dirhodium tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15956-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dirhodium tetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015956282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrakis[μ-(acetato-O:O')]dirhodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.425 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIRHODIUM TETRAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK3058Z56X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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